Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes a cyanide group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure, which can then be further functionalized. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to handle large volumes and ensure consistent exposure to ultraviolet light. The process must be carefully controlled to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can act as a nucleophile, participating in various chemical reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: This compound lacks the cyanide and carboxylate groups, making it less reactive.
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate: This compound has a similar structure but with a different ring size, which can affect its chemical properties and reactivity.
Uniqueness: Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate is unique due to its combination of a bicyclic structure with a cyanide and carboxylate ester group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUVGOYDJUCGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.